methyl 4-(3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
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Overview
Description
5beta-Cholanic acid-3alpha,12alpha-diol 3-acetate methyl ester is an organic compound with the molecular formula C27H44O5 and a molecular weight of 448.64 . It is also known by its alternate name, Methyl 3alpha-acetoxy-12alpha-hydroxycholanate . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 5beta-Cholanic acid-3alpha,12alpha-diol 3-acetate methyl ester can be achieved through multiple routes. A common method involves the reaction of 5beta-Cholanic acid-3alpha,12alpha-diol with acetic anhydride under basic conditions, followed by esterification with methanol . This process typically requires careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5beta-Cholanic acid-3alpha,12alpha-diol 3-acetate methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetate and hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5beta-Cholanic acid-3alpha,12alpha-diol 3-acetate methyl ester has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various biochemical products
Mechanism of Action
The mechanism of action of 5beta-Cholanic acid-3alpha,12alpha-diol 3-acetate methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, affecting their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific context and application .
Comparison with Similar Compounds
5beta-Cholanic acid-3alpha,12alpha-diol 3-acetate methyl ester can be compared with other similar compounds, such as:
- 5beta-Cholanic acid-3alpha,7alpha-diol 3-acetate methyl ester
- 5beta-Cholanic acid-3alpha,12alpha-diol 3-propionate methyl ester
These compounds share similar structural features but differ in the specific functional groups attached to the cholanic acid backbone. The unique combination of functional groups in 5beta-Cholanic acid-3alpha,12alpha-diol 3-acetate methyl ester gives it distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 4-(3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O5/c1-16(6-11-25(30)31-5)21-9-10-22-20-8-7-18-14-19(32-17(2)28)12-13-26(18,3)23(20)15-24(29)27(21,22)4/h16,18-24,29H,6-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYCOKNQUSFTBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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